Vardenafil Hydrochloride Trihydrate

Description

See also: Vardenafil (salt form of); Vardenafil Hydrochloride (related); Vardenafil Dihydrochloride (broader).

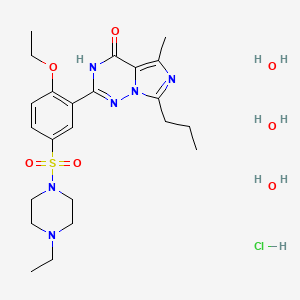

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCDRHDULQYRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954704 | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330808-88-3 | |

| Record name | Vardenafil hydrochloride trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vardenafil Hydrochloride Trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vardenafil Hydrochloride Trihydrate synthesis pathway and impurities

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Vardenafil Hydrochloride Trihydrate

Introduction

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Marketed under brand names like Levitra and Staxyn, its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API).[2] The synthesis of this complex molecule involves a multi-step chemical process that can give rise to various process-related and degradation impurities.[1][3] Controlling these impurities is critical to comply with stringent regulatory standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][4]

This technical guide provides a detailed overview of a common synthesis pathway for Vardenafil, a thorough analysis of its potential impurities, and the analytical methodologies employed for their detection and control.

Vardenafil Synthesis Pathway

The synthesis of Vardenafil is a multi-step process, with several routes described in patent literature. A prevalent method involves the construction of the core imidazotriazinone ring system, followed by sulfonation and subsequent amidation.

A common synthetic route proceeds as follows:

-

Chlorosulfonation: The synthesis often starts with the key intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one. This compound undergoes chlorosulfonation using an excess of a sulfonating agent like chlorosulfonic acid, often in a suitable solvent such as dichloromethane.[5][6] This step introduces the sulfonyl chloride group onto the phenyl ring.

-

Amidation: The resulting sulfonyl chloride, 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][1][2][5]-triazin-2-yl)benzene-sulfonyl Chloride, is then reacted with N-ethylpiperazine.[5][7] This amidation reaction couples the piperazine moiety to the sulfonyl group, forming the Vardenafil free base. This reaction is typically carried out in an aprotic solvent.[7]

-

Salt Formation and Hydration: The final step involves converting the Vardenafil free base into its pharmaceutically acceptable salt. This is achieved by treating the base with hydrochloric acid in a suitable solvent system, such as acetone/water, to precipitate Vardenafil Hydrochloride.[3][8] Under controlled conditions, the trihydrate form is crystallized.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, patent literature provides illustrative examples. The following is a generalized protocol based on published methods.[3][5][7]

Synthesis of Vardenafil Free Base (Illustrative Example)

-

Chlorosulfonation: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one is added to chlorosulfonic acid at a controlled low temperature (e.g., 0-5°C).[5] The mixture is stirred and allowed to warm to room temperature for approximately 45-60 minutes.[5] The reaction is then quenched by slowly adding it to ice water. The product is extracted into an organic solvent like dichloromethane.

-

Amidation: The organic layer containing the sulfonyl chloride intermediate is cooled (e.g., -5 to 0°C). A solution of N-ethylpiperazine in the same solvent is added dropwise.[5] The reaction is maintained at a low temperature and then allowed to warm to room temperature, stirring for another 45-120 minutes.[3]

-

Work-up and Isolation: The reaction mixture is washed with water to remove excess reagents and salts. The organic layer is then distilled to remove the solvent, yielding the crude Vardenafil free base.[5]

-

Crystallization: The crude product is purified by crystallization from a suitable solvent system, such as aqueous acetone, to afford the pure Vardenafil free base.[5]

Table 1: Summary of Key Experimental Parameters

| Step | Reactants | Reagents/Solvents | Temperature | Duration | Typical Yield |

| Chlorosulfonation | Imidazotriazinone Intermediate | Chlorosulfonic Acid, Dichloromethane, Ice | 0°C to 25°C | 0.75 - 1.5 hours | - |

| Amidation | Sulfonyl Chloride Intermediate | N-ethylpiperazine, Dichloromethane | -3°C to 25°C | 0.75 - 2 hours | - |

| Purification | Crude Vardenafil Base | Aqueous Acetone | Cooled to ~2°C | ~1 hour | >95%[9] |

Vardenafil Impurities

Impurities in Vardenafil can be categorized based on their origin: process-related impurities arising from the synthesis and degradation products formed during storage.[1]

Process-Related Impurities

These are by-products or unreacted starting materials from the manufacturing process.

-

Unreacted Intermediates: Residual 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]-triazin-4-one or the sulfonyl chloride intermediate can be carried over.[1][3]

-

N-Desethyl Vardenafil: This impurity arises if piperazine, present as an impurity in N-ethylpiperazine, reacts with the sulfonyl chloride intermediate. Its chemical name is 2-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1][2][5]triazin-4-(3H)-one.[2][10]

-

Vardenafil Sulfonic Acid: Formed by the hydrolysis of the intermediate sulfonyl chloride before it reacts with N-ethylpiperazine.[2][8]

-

Vardenafil Dimer: This impurity can form if one molecule of piperazine reacts with two molecules of the sulfonyl chloride intermediate.[10]

-

Vardenafil O-Desethyl Impurity: Results from the cleavage of the ethyl group from the ethoxy substituent on the phenyl ring.[11]

Degradation Impurities

These impurities form due to the degradation of the Vardenafil molecule under stress conditions like heat, light, oxidation, or hydrolysis.[1]

-

Oxidation Products: The piperazine ring is susceptible to oxidation.[1]

-

Hydrolysis Products: The sulfonyl group can be susceptible to hydrolysis under acidic or basic conditions.[1][12]

-

Photodegradation Products: Exposure to light can lead to the degradation of aromatic or sulfonyl groups.[1]

Table 2: Common Vardenafil Impurities

| Impurity Name | CAS Number | Molecular Formula | Type |

| N-Desethyl Vardenafil | 448184-46-1 | C21H28N6O4S | Process-Related |

| Vardenafil Sulfonic Acid (Impurity B) | 437717-43-6 | C17H20N4O5S | Process-Related |

| Vardenafil Dimer (Impurity C) | 1255919-03-9 | C38H46N10O8S2 | Process-Related |

| Vardenafil O-Desethyl Impurity | N/A | C21H28N6O4S | Process/Degradation |

| Vardenafil Oxopiperazine | 448184-58-5 | C21H26N6O5S | Degradation |

(Data sourced from commercial impurity standard suppliers)[2][11]

Analytical Methods for Impurity Profiling

Regulatory guidelines require robust analytical methods to detect and quantify impurities.[4] High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

HPLC Method for Assay and Organic Impurities (USP Monograph)

The USP provides a validated HPLC method for the analysis of Vardenafil Hydrochloride.

-

Chromatographic Conditions: The method typically employs a reversed-phase C18 column.[13]

-

Mobile Phase: A gradient elution is used, commonly with a mixture of a phosphate buffer and an organic solvent like acetonitrile.[13]

-

Detection: UV detection is performed at a specific wavelength, often around 242 nm.[13]

-

System Suitability: The method's validity is confirmed using a system suitability solution, which may contain a known impurity (e.g., 7-Methylvardenafil) to ensure adequate resolution.[13]

Table 3: Typical HPLC Parameters (Based on USP Monograph)

| Parameter | Specification |

| Column | L1 (C18), 5 µm, 250 x 3.0 mm |

| Mobile Phase | A: Phosphate BufferB: Acetonitrile (Gradient) |

| Flow Rate | ~0.5 mL/min |

| Column Temperature | ~45 °C |

| Detector | UV @ 242 nm |

| Injection Volume | 10 µL |

(Parameters are illustrative and based on published application notes for the USP method)[13]

Advanced Analytical Techniques

For the identification and structural elucidation of unknown impurities, more advanced techniques are employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weight information, aiding in the identification of unknown peaks in the chromatogram.[4]

-

UPLC-Time of Flight (UPLC-TOF): Used for accurate mass measurements to determine the elemental composition of degradation impurities.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively characterize an impurity's chemical structure.[4]

Conclusion

The synthesis of this compound is a well-defined but complex process where careful control of reaction conditions is paramount to minimize the formation of impurities. A thorough understanding of the synthesis pathway allows for the prediction of potential process-related impurities, while stability studies are crucial for identifying degradation products. The use of robust, validated analytical methods, primarily HPLC, ensures that the final API meets the stringent purity requirements set by regulatory bodies, guaranteeing the safety and efficacy of the final drug product. Advanced techniques like LC-MS and NMR are indispensable tools for the characterization of novel or unexpected impurities.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A Process For Preparing this compound [quickcompany.in]

- 4. jianbeibio.com [jianbeibio.com]

- 5. Vardenafil synthesis - chemicalbook [chemicalbook.com]

- 6. WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents [patents.google.com]

- 7. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 10. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 11. veeprho.com [veeprho.com]

- 12. ijpsr.com [ijpsr.com]

- 13. phenomenex.com [phenomenex.com]

A Deep Dive into the Molecular Mechanism of Vardenafil Hydrochloride Trihydrate's Interaction with PDE5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil Hydrochloride Trihydrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the management of erectile dysfunction. Its therapeutic efficacy is rooted in a sophisticated molecular mechanism that modulates the cyclic guanosine monophosphate (cGMP) signaling pathway in smooth muscle cells. This technical guide provides a comprehensive exploration of the molecular interactions between Vardenafil and PDE5, detailing the binding kinetics, structural basis of inhibition, and the downstream physiological effects. This document is intended for researchers, scientists, and professionals in drug development seeking a granular understanding of Vardenafil's mechanism of action.

Introduction: The cGMP Signaling Cascade and the Role of PDE5

Penile erection is a hemodynamic process governed by the relaxation of smooth muscle in the corpus cavernosum.[1][2] This relaxation is triggered by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[1][2][3][4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] cGMP, a critical second messenger, activates cGMP-dependent protein kinase (PKG), initiating a signaling cascade that leads to decreased intracellular calcium levels and subsequent smooth muscle relaxation.[5][6][7] This vasodilation increases blood flow into the corpus cavernosum, resulting in an erection.[1][2][3]

The physiological effects of cGMP are terminated by its hydrolysis to GMP, a reaction catalyzed by phosphodiesterases (PDEs).[8] Within the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.[1][2][8] By inhibiting PDE5, Vardenafil prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and promoting sustained smooth muscle relaxation and erection.[3][9]

Vardenafil's Potency and Selectivity: A Quantitative Analysis

Vardenafil is a highly potent inhibitor of PDE5, exhibiting a significantly greater affinity for this isoenzyme compared to other PDEs.[10][11] This selectivity is crucial for minimizing off-target effects. The inhibitory potency of Vardenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| PDE Isoenzyme | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) |

| PDE5 | 0.7 [10][12] | 3.9[11] | 1.8[13] |

| PDE1 | 180[10][12] | - | - |

| PDE2 | >1000[10] | - | - |

| PDE3 | >1000[10][12] | - | - |

| PDE4 | >1000[10][12] | - | - |

| PDE6 | 11[10][12] | - | - |

| Table 1: Comparative IC50 values of Vardenafil and other PDE5 inhibitors for various phosphodiesterase isoenzymes. |

As illustrated in Table 1, Vardenafil demonstrates sub-nanomolar potency against PDE5, making it one of the most potent PDE5 inhibitors.[10][12] Its selectivity for PDE5 over other isoenzymes, particularly PDE1, PDE2, PDE3, and PDE4, is substantial.[10] While it does show some activity against PDE6, an enzyme found in the retina, its selectivity for PDE5 is still approximately 15-fold higher.[11] This high potency and selectivity profile contributes to its favorable therapeutic window.

Structural Basis of Vardenafil-PDE5 Interaction

The high affinity and selectivity of Vardenafil for PDE5 are dictated by specific molecular interactions within the enzyme's catalytic domain. X-ray crystallography studies of the PDE5 catalytic domain in complex with Vardenafil have provided detailed insights into this binding.[14][15]

Vardenafil, like other PDE5 inhibitors, mimics the structure of the natural substrate, cGMP, allowing it to competitively bind to the active site.[16] The key structural features of Vardenafil and their interactions with PDE5 residues include:

-

The Heterocyclic Ring System: This part of the Vardenafil molecule mimics the purine ring of cGMP and is critical for its high potency.[16] It forms crucial interactions within the active site.

-

Interaction with Tyrosine 612 (Tyr612): The heterocyclic ring of Vardenafil interacts with Tyr612 in the catalytic site through hydrophobic bonds and a hydrogen bond with a water molecule.[17] These hydrophobic interactions are stronger for Vardenafil than for sildenafil, contributing to its higher affinity.[17]

-

Conformational Changes in PDE5: The binding of Vardenafil induces a conformational change in the H-loop of the PDE5 catalytic domain, which is different from the conformation observed with other inhibitors or in the unliganded state.[14][15][18] This induced fit likely contributes to the tight binding of the inhibitor.

The structural differences in the heterocyclic ring systems of Vardenafil and Sildenafil are a primary determinant of Vardenafil's greater potency.[16]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: The signaling pathway illustrating Vardenafil's inhibition of PDE5 and the resulting potentiation of the cGMP-mediated smooth muscle relaxation cascade.

Caption: A generalized experimental workflow for determining the inhibitory activity of Vardenafil on PDE5.

Experimental Protocols: PDE5 Inhibition Assay

The determination of Vardenafil's IC50 value against PDE5 is typically performed using an in vitro enzyme inhibition assay. Several methods can be employed, with a common approach being a colorimetric or fluorescence-based assay that measures the product of the PDE5-catalyzed reaction.

Objective: To determine the concentration of Vardenafil required to inhibit 50% of PDE5 activity (IC50).

Materials:

-

Recombinant human PDE5A1 enzyme

-

cGMP substrate

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Calf Intestinal Alkaline Phosphatase (CIAP) (for some assay types)

-

Malachite green reagent or fluorescent phosphate sensor

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Vardenafil in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of Vardenafil in the assay buffer to cover a range of concentrations.

-

Prepare solutions of PDE5 enzyme and cGMP substrate in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well microplate, add a fixed amount of PDE5 enzyme to each well.

-

Add the different concentrations of Vardenafil to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.

-

-

Reaction Termination and Product Detection:

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction. This can be achieved by adding a stopping reagent or by heat inactivation.

-

The amount of product (GMP) formed is then quantified. A common method involves a coupled enzyme assay where CIAP hydrolyzes the 5'-GMP to guanosine and inorganic phosphate (Pi). The released Pi is then detected colorimetrically using a reagent like malachite green or a fluorescent phosphate sensor.[19]

-

-

Data Analysis:

-

Measure the absorbance or fluorescence in each well using a microplate reader.

-

Calculate the percentage of PDE5 inhibition for each Vardenafil concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Vardenafil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's therapeutic effect is a direct consequence of its potent and selective inhibition of PDE5. By competitively binding to the enzyme's active site, it prevents the degradation of cGMP, thereby amplifying the natural signaling cascade that leads to smooth muscle relaxation and increased blood flow. The high affinity of Vardenafil for PDE5 is underpinned by specific structural interactions and induced conformational changes within the enzyme. A thorough understanding of this molecular mechanism is paramount for the rational design of future PDE inhibitors and for optimizing therapeutic strategies in the treatment of erectile dysfunction and other cGMP-mediated disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 4. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C23H39ClN6O7S | CID 135413545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine-612 in PDE5 contributes to higher affinity for vardenafil over sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

In Vitro Pharmacology of Vardenafil: A Technical Guide to its Core Function as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacology of vardenafil, focusing on its mechanism of action, inhibitory potency, and selectivity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental biochemical and cellular effects of this compound.

Mechanism of Action: Modulation of the NO/cGMP Signaling Pathway

Vardenafil exerts its pharmacological effect by competitively inhibiting the catalytic activity of PDE5.[4] This enzyme is responsible for the hydrolysis of cGMP to 5'-GMP.[5] In physiological systems such as the corpus cavernosum, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][6][7][8] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in smooth muscle relaxation and vasodilation.[1][6] By inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby potentiating the downstream effects of the NO/cGMP pathway.[1][9]

Figure 1: Vardenafil's role in the NO/cGMP signaling pathway.

Quantitative Analysis of Vardenafil's Inhibitory Potency and Selectivity

The in vitro potency of vardenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. Vardenafil is a highly potent inhibitor of PDE5, with reported IC50 values in the low nanomolar range. Its selectivity is determined by comparing its IC50 value for PDE5 to those for other PDE isoenzymes.

| PDE Isoenzyme | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Reference |

| PDE1 | 180 | - | - | [1] |

| PDE2 | >1000 | - | - | [1] |

| PDE3 | >1000 | - | - | [1] |

| PDE4 | >1000 | - | - | [1] |

| PDE5 | 0.7 | 6.6 | 1.8 | [1] |

| PDE6 | 11 | - | - | [1] |

| PDE11 | - | - | - | - |

| Table 1: Comparative IC50 values of vardenafil and other PDE5 inhibitors for various phosphodiesterase isoenzymes. |

| Parameter | Vardenafil (nM) | Reference |

| IC50 | 0.091 ± 0.031 | |

| KD (isotherm) | 0.38 ± 0.07 | |

| KD (dissociation rate) | 0.27 ± 0.01 | |

| Table 2: Biochemical potencies (affinities) of vardenafil for PDE5. |

Experimental Protocols

In Vitro PDE5 Enzyme Activity Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 of vardenafil for the PDE5 enzyme.

Figure 2: Generalized workflow for a PDE5 inhibition assay.

1. Materials and Reagents:

-

Purified human recombinant PDE5 enzyme

-

Vardenafil hydrochloride

-

[³H]-cGMP (radiolabeled substrate) or a suitable non-radioactive substrate

-

5'-Nucleotidase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% BSA

-

Stop Solution (e.g., perchloric acid or a specific kit component)

-

Scintillation cocktail (for radiolabeled assays)

-

Microplates (96-well)

2. Procedure:

-

Preparation of Vardenafil Dilutions: Prepare a serial dilution of vardenafil in the assay buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).

-

Assay Reaction Mixture: In a microplate, combine the following in each well:

-

Assay Buffer

-

Vardenafil dilution or vehicle (for control)

-

Purified PDE5 enzyme (final concentration typically in the low nanomolar range)

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow vardenafil to bind to the enzyme.

-

Reaction Initiation: Add the cGMP substrate (e.g., [³H]-cGMP at a final concentration of ~1 µM) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) during which the enzyme is in its linear reaction range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Conversion (for radiolabeled assay): Add 5'-nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an appropriate method (e.g., anion-exchange chromatography).

-

Detection: Quantify the amount of [³H]-guanosine product using a scintillation counter. For non-radioactive assays, detection may involve fluorescence polarization, colorimetric, or luminescence-based methods.[10]

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each vardenafil concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the vardenafil concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Measurement of cGMP Levels in Isolated Tissues

This protocol describes a general method for measuring cGMP accumulation in response to a nitric oxide donor and the effect of vardenafil in isolated tissue preparations, such as human corpus cavernosum smooth muscle.

1. Materials and Reagents:

-

Isolated tissue strips (e.g., human corpus cavernosum)

-

Krebs-Henseleit solution or similar physiological salt solution

-

Sodium nitroprusside (SNP) or another NO donor

-

Vardenafil hydrochloride

-

Trichloroacetic acid (TCA) or another tissue homogenization and protein precipitation agent

-

cGMP enzyme immunoassay (EIA) kit

2. Procedure:

-

Tissue Preparation: Mount isolated tissue strips in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Pre-incubation with Vardenafil: After an equilibration period, incubate the tissues with various concentrations of vardenafil or vehicle for a defined time (e.g., 30 minutes).

-

Stimulation with NO Donor: Add an NO donor such as SNP to the organ bath to stimulate cGMP production and incubate for a short period (e.g., 1-5 minutes).

-

Tissue Homogenization: Rapidly freeze the tissue strips in liquid nitrogen and homogenize in cold TCA to stop enzymatic activity and precipitate proteins.

-

Sample Processing: Centrifuge the homogenate and collect the supernatant. The TCA can be removed by ether extraction.

-

cGMP Quantification: Measure the cGMP concentration in the processed samples using a competitive cGMP EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the cGMP levels to the tissue weight or protein content.

-

Compare the cGMP levels in tissues treated with the NO donor alone to those treated with the NO donor in the presence of different concentrations of vardenafil.

-

Conclusion

The in vitro pharmacological profile of vardenafil is characterized by its high potency and selectivity as a PDE5 inhibitor. Through its well-defined mechanism of action on the NO/cGMP signaling pathway, vardenafil effectively enhances cGMP-mediated smooth muscle relaxation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of vardenafil's core pharmacological properties.

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. courses.edx.org [courses.edx.org]

- 5. munin.uit.no [munin.uit.no]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

Vardenafil Hydrochloride Trihydrate: A Comprehensive Technical Guide to Chemical Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil hydrochloride trihydrate, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient in Levitra®, used for the treatment of erectile dysfunction. Ensuring the stability of vardenafil is critical for its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways under various stress conditions and characterizing its degradation products. This document summarizes quantitative data from forced degradation studies, outlines detailed experimental protocols, and provides visual representations of degradation pathways and experimental workflows to support research and drug development efforts.

Introduction

Vardenafil is a benzenesulfonamide derivative that inhibits the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[1] The chemical stability of this compound is a crucial attribute that can be influenced by environmental factors such as heat, humidity, light, and pH. Understanding its degradation profile is mandated by regulatory agencies and is essential for the development of stable pharmaceutical formulations.

Forced degradation studies, or stress testing, are instrumental in identifying potential degradation products and pathways, developing stability-indicating analytical methods, and understanding the intrinsic stability of the molecule. This guide synthesizes the available scientific literature on the forced degradation of vardenafil under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and ethanol. Key physicochemical properties are summarized below:

| Property | Value |

| Chemical Formula | C₂₃H₃₂N₆O₄S · HCl · 3H₂O |

| Molecular Weight | 579.11 g/mol |

| CAS Number | 330808-88-3 |

| Melting Point | Approximately 183-218 °C |

Chemical Stability and Degradation Profile

This compound is generally stable under normal storage conditions. However, it is susceptible to degradation under various stress conditions. The primary degradation pathways involve oxidation of the piperazine ring, hydrolysis, and photodecomposition.

Susceptibility to Stress Conditions

Forced degradation studies have demonstrated that vardenafil is most susceptible to oxidative stress , showing considerable degradation in the presence of hydrogen peroxide.[2] It also exhibits degradation under thermal and photolytic conditions. The molecule is relatively stable under mild acidic and neutral hydrolytic conditions at room temperature but shows some degradation under more strenuous basic and acidic conditions, especially at elevated temperatures.[2][3]

One study found that in a pharmaceutical formulation, the excipient magnesium stearate could cause the transformation of this compound to its base form.

Degradation Products

Several degradation products of vardenafil have been identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS). The most prominent degradation products are formed through oxidation and N-dealkylation.

Vardenafil N-Oxide

The major degradation product formed under oxidative stress is Vardenafil N-Oxide . This occurs through the oxidation of the nitrogen atom in the ethylpiperazine moiety.

-

Chemical Formula: C₂₃H₃₂N₆O₅S

-

Molecular Weight: 504.60 g/mol

N-desethyl Vardenafil

Another significant degradation product, which is also a known human metabolite, is N-desethyl Vardenafil . This product is formed by the removal of the ethyl group from the piperazine ring.[4][5]

-

Chemical Formula: C₂₁H₂₈N₆O₄S

-

Molecular Weight: 460.55 g/mol

Other Degradation Products

Studies have reported the formation of other degradation products under various stress conditions, though their structures are not always fully elucidated in the literature. These are often identified by their relative retention times (RRT) in chromatographic analyses. One study identified a persistent phototransformation product designated as VRD-392 .[3] Another study identified an analogue, pseudovardenafil , where the ethylpiperazine group is replaced by a piperidine ring, although this was found as an adulterant and not a degradation product.[2]

Degradation Pathways

The degradation of vardenafil can proceed through several pathways depending on the stress condition applied. The following diagram illustrates a proposed degradation pathway under neutral or basic conditions, leading to the cleavage of the sulfonylpiperazine bond.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data obtained from forced degradation studies of this compound under various stress conditions. The data is compiled from multiple sources and presented for comparative analysis.

Table 1: Summary of Vardenafil Degradation under Different Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Vardenafil | Major Degradation Products Formed |

| Acid Hydrolysis | 0.1N HCl | 48 hours | Room Temp. | Slight | Unspecified minor products |

| 1N HCl | 48 hours | 60°C | Minor | Unspecified minor products | |

| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temp. | Minor | Unspecified minor products |

| 1N NaOH | 48 hours | 60°C (reflux) | Minor | Product at 0.93 RRT | |

| Oxidative | 3% H₂O₂ | 48 hours | Room Temp. | Considerable | Vardenafil N-Oxide and others |

| Thermal | Dry Heat | 7 days | 60°C | Noticeable | Multiple minor products |

| Dry Heat | 8 days | 105°C | Significant | Products at various RRTs (0.19, 0.20, 0.32, 0.33, 0.93) | |

| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours (Vis) & 200 Wh/m² (UV) | Ambient | ~16-18% | Products at various RRTs (0.26, 0.33, 0.87) |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducibility and comparison of results. The following protocols are based on common practices reported in the literature.

General Sample Preparation

A stock solution of this compound is typically prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution is then diluted for each stress study.

Acid Hydrolysis

-

To 1 mL of the vardenafil stock solution, add 1 mL of 0.1N or 1N hydrochloric acid.

-

Keep the solution at room temperature or heat at 60°C for a specified duration (e.g., 48 hours).

-

After the specified time, neutralize the solution with an equivalent amount of NaOH.

-

Dilute the solution to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by a stability-indicating HPLC or UPLC method.

Base Hydrolysis

-

To 1 mL of the vardenafil stock solution, add 1 mL of 0.1N or 1N sodium hydroxide.

-

Keep the solution at room temperature or heat under reflux at 60°C for a specified duration (e.g., 48 hours).

-

After the specified time, neutralize the solution with an equivalent amount of HCl.

-

Dilute the solution to a final concentration suitable for analysis with the mobile phase.

-

Analyze by a stability-indicating HPLC or UPLC method.

Oxidative Degradation

-

To 1 mL of the vardenafil stock solution, add 1 mL of 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a specified duration (e.g., 48 hours).

-

Dilute the solution to a final concentration suitable for analysis with the mobile phase.

-

Analyze by a stability-indicating HPLC or UPLC method.

Thermal Degradation

-

Place the solid vardenafil powder in a thermostatically controlled oven.

-

Expose the sample to a temperature of 60°C or 105°C for a specified duration (e.g., 7-8 days).

-

After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.

-

For solution-state thermal stress, prepare a solution of vardenafil and heat it at a specified temperature.

-

Analyze the samples by a stability-indicating HPLC or UPLC method.

Photolytic Degradation

-

Expose the solid vardenafil powder or a solution of vardenafil in a transparent container to light.

-

The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

-

After exposure, prepare the samples for analysis by dissolving and/or diluting them to a suitable concentration.

-

Analyze by a stability-indicating HPLC or UPLC method.

Stability-Indicating Analytical Methods

The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability of vardenafil. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV or photodiode array (PDA) detection are the most commonly employed techniques.

A typical UPLC method for the separation of vardenafil and its degradation products might use a C18 column with a gradient elution system. The mobile phase often consists of a buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile). Detection is typically carried out at a wavelength where both the parent drug and its degradation products have significant absorbance, such as 210 nm.[2]

Conclusion

This compound is a chemically stable compound under normal conditions but is susceptible to degradation under oxidative, thermal, and photolytic stress. The primary degradation products identified are Vardenafil N-Oxide and N-desethyl Vardenafil. A thorough understanding of these degradation pathways and products is essential for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of the final drug product. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and analysis of vardenafil-containing products. Further research into the structural elucidation of minor degradation products and the toxicological profile of all degradants is recommended.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements [agris.fao.org]

- 3. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

Spectroscopic Analysis of Vardenafil Hydrochloride Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of Vardenafil Hydrochloride Trihydrate. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid in research, development, and quality control processes.

Ultraviolet-Visible (UV-Visible) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the quantitative determination of this compound in pharmaceutical formulations. The method is based on the principle that the drug absorbs light in the UV range, and the absorbance is directly proportional to its concentration.

Quantitative Data

| Parameter | Value | Solvent |

| λmax (Wavelength of Maximum Absorbance) | 226 nm[1] | 0.1N HCl |

| Linearity Range | 2-12 µg/mL[1] | 0.1N HCl |

| Correlation Coefficient (r²) | > 0.99[1] | 0.1N HCl |

Experimental Protocol

Instrumentation: A double beam UV-Visible spectrophotometer, such as a Shimadzu UV-2450, equipped with 1 cm matched quartz cells is suitable for this analysis.[1]

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with 0.1N Hydrochloric Acid (HCl).[1]

-

Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions:

-

From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations within the linear range of 2-12 µg/mL.[1]

Measurement:

-

Set the spectrophotometer to scan the wavelength range of 200-400 nm.

-

Use 0.1N HCl as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution at 226 nm.[1]

-

Construct a calibration curve by plotting absorbance versus concentration.

Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups.

Quantitative Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3420 | N-H Stretching[2] |

| ~1724 | C=O Stretching (Amide)[2] |

| ~1600 | C=C and C=N Stretching (Aromatic ring)[2] |

| ~1491 | C-H Bending[2] |

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

KBr Pellet Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Measurement:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample over a suitable range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be baseline-corrected against the background spectrum.

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Quantitative Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

¹H NMR (Proton NMR) Data: (Note: The following are representative shifts and require experimental verification for precise values and coupling constants.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Insert Value] | [e.g., t] | [e.g., 3H] | CH₃ (propyl group) |

| [Insert Value] | [e.g., m] | [e.g., 2H] | CH₂ (propyl group) |

| [Insert Value] | [e.g., t] | [e.g., 2H] | CH₂ (propyl group) |

| [Insert Value] | [e.g., s] | [e.g., 3H] | CH₃ (imidazole ring) |

| [Insert Value] | [e.g., t] | [e.g., 3H] | CH₃ (ethylpiperazine) |

| [Insert Value] | [e.g., q] | [e.g., 2H] | CH₂ (ethylpiperazine) |

| [Insert Value] | [e.g., m] | [e.g., 8H] | Piperazine ring protons |

| [Insert Value] | [e.g., t] | [e.g., 3H] | OCH₂CH₃ |

| [Insert Value] | [e.g., q] | [e.g., 2H] | OCH₂ CH₃ |

| [Insert Value] | [e.g., d] | [e.g., 1H] | Aromatic H |

| [Insert Value] | [e.g., dd] | [e.g., 1H] | Aromatic H |

| [Insert Value] | [e.g., d] | [e.g., 1H] | Aromatic H |

| [Insert Value] | [e.g., s] | [e.g., 1H] | N-H (imidazole ring) |

¹³C NMR (Carbon-13 NMR) Data: (Note: The following are representative shifts and require experimental verification for precise values.) A characteristic carbonyl (C=O) carbon has been observed at 162.44 ppm.[2]

| Chemical Shift (δ, ppm) | Assignment |

| [Insert Value] | CH₃ (propyl group) |

| [Insert Value] | CH₂ (propyl group) |

| [Insert Value] | CH₂ (propyl group) |

| [Insert Value] | CH₃ (imidazole ring) |

| [Insert Value] | CH₃ (ethylpiperazine) |

| [Insert Value] | CH₂ (ethylpiperazine) |

| [Insert Value] | Piperazine ring carbons |

| [Insert Value] | OCH₂C H₃ |

| [Insert Value] | OC H₂CH₃ |

| [Insert Value] | Aromatic carbons |

| [Insert Value] | Imidazole ring carbons |

| 162.44 | C=O (Amide)[2] |

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆ in an NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Measurement:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique used for the determination of the molecular weight of Vardenafil and for its quantification in biological matrices, often in combination with liquid chromatography (LC-MS/MS).

Quantitative Data

| Parameter | Value |

| Parent Ion (m/z) | 489 |

| Quantifier Fragment Ion (m/z) | 151 |

| Qualifier Fragment Ion (m/z) | 312 |

Experimental Protocol

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (e.g., Tadalafil).

-

Perform protein precipitation by adding ice-cold acetonitrile and vortexing.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

-

Collision Energy: 45 eV

-

Gas Temperature: 280°C

-

Nebulizer Pressure: 50 psi

-

Gas Flow Rate: 12 L/min

Experimental Workflow

References

Discovery and development of Vardenafil for scientific research

An In-depth Technical Guide to the Discovery and Development of Vardenafil

Abstract

Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction (ED).[1] Its mechanism of action relies on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of Vardenafil for scientific research professionals. It includes detailed experimental protocols, summarized quantitative data, and visualizations of key biological and experimental processes.

Discovery and Synthesis

Vardenafil, chemically identified as 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f][2][3][4]triazin-4(1H)-one-2-yl)benzenesulfonyl]-4-ethylpiperazine, is a sulfonamide derivative.[3] The synthesis of Vardenafil involves a multi-step process, a key part of which is the chlorosulfonation of an imidazotriazinone precursor, followed by amidation with N-ethylpiperazine.[5]

A general synthesis approach involves:

-

Chlorosulfonation : The precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][4]triazin-4-one, is reacted with chlorosulfonic acid.[6]

-

Quenching : The reaction is carefully quenched, often using ice, to manage the reactive nature of the acid.[6]

-

Amidation : The resulting sulfochloride is then reacted with N-ethylpiperazine in a suitable solvent, which forms the final Vardenafil base.[5][6]

-

Salt Formation and Purification : The Vardenafil base is converted to its hydrochloride salt and purified through crystallization to yield the stable trihydrate form used in the final drug product.[7]

Mechanism of Action

Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum.[8] This relaxation is triggered by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation.[9] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[10] cGMP acts as a second messenger, leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation, which increases blood flow and results in an erection.[8][9]

The action of cGMP is terminated by phosphodiesterases, with PDE type 5 (PDE5) being the predominant isoenzyme in the human corpus cavernosum.[3][8] Vardenafil is a potent and selective inhibitor of PDE5.[2][11] By blocking PDE5, Vardenafil prevents the degradation of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and erectile function.[12] It is important to note that Vardenafil is effective only in the presence of sexual stimulation, as this is required for the initial release of NO.[4][12]

Preclinical Development

In Vitro Studies

Vardenafil's potency and selectivity were established through a series of in vitro enzymatic assays. It potently inhibits human PDE5 with a half-maximal inhibitory concentration (IC50) of 0.7 nM.[13][14] Its selectivity for PDE5 is significantly higher than for other PDE isoforms, which is crucial for minimizing off-target effects.[15] For instance, its inhibitory effect is over 15-fold more selective for PDE5 than for PDE6 (found in the retina), which may explain the lower incidence of visual disturbances compared to less selective inhibitors.[15][16]

Table 1: Vardenafil Selectivity for PDE Isoforms

| PDE Isoform | Selectivity Ratio (Relative to PDE5) | Primary Location |

|---|---|---|

| PDE1 | >130-fold | Brain, Heart |

| PDE2,3,4,7,8,9,10 | >1,000-fold | Various Tissues |

| PDE5 | 1 | Corpus Cavernosum |

| PDE6 | >15-fold | Retina |

| PDE11 | >300-fold | Skeletal Muscle |

Source:[15]

Experimental Protocol 1: PDE5 Inhibition Assay

This protocol outlines a method for determining the IC50 of Vardenafil for the PDE5 enzyme.

-

Reagents and Materials :

-

Procedure :

-

Prepare serial dilutions of Vardenafil in the reaction buffer.

-

In a microplate, add the PDE5 enzyme to each well containing the different concentrations of Vardenafil or a vehicle control (DMSO).[18]

-

Initiate the reaction by adding [3H]cGMP to each well and incubate at 37°C for a defined period (e.g., 15-30 minutes).[17][18]

-

Stop the reaction by boiling the plate or adding a stop solution.[17]

-

Add snake venom nucleotidase to convert the resulting [3H]5'-GMP into [3H]guanosine.

-

Separate the charged substrate ([3H]cGMP) from the uncharged product ([3H]guanosine) using an ion-exchange resin.

-

Measure the radioactivity of the product using a scintillation counter.

-

Calculate the percentage of inhibition for each Vardenafil concentration relative to the control.

-

Plot the percentage inhibition against the log of Vardenafil concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Studies

Animal models were crucial for evaluating the in vivo efficacy and pharmacodynamics of Vardenafil. The conscious rabbit model was a key tool for these studies.[19][20] In this model, Vardenafil demonstrated a dose-dependent ability to induce penile erections.[20] Studies in anesthetized rabbits with pelvic nerve stimulation (PNS) showed that intravenous administration of Vardenafil significantly facilitated erections, increasing the intracavernosal pressure (ICP) in a dose-dependent manner.[21] The threshold dose for facilitating erection was lower for Vardenafil (3 µg/kg) compared to sildenafil (10 µg/kg) in this model.[21]

Clinical Development

Pharmacokinetics

In humans, Vardenafil is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) typically reached within 30 to 120 minutes in a fasted state.[2] The absolute oral bioavailability is approximately 15%.[4][11] Vardenafil is predominantly eliminated by hepatic metabolism, mainly by the cytochrome P450 (CYP) 3A4 enzyme and to a lesser extent by CYP3A5 and CYP2C isoforms.[22] The major circulating metabolite, M1 (N-desethylvardenafil), has a PDE5 selectivity profile similar to the parent drug but with a lower in vitro potency (28% of Vardenafil).[22] The terminal half-life of both Vardenafil and its M1 metabolite is approximately 4-5 hours.[2][15] Excretion occurs mainly as metabolites in the feces (91-95%) and to a lesser extent in the urine (2-6%).[2]

Table 2: Pharmacokinetic Properties of Vardenafil in Healthy Males

| Parameter | Value |

|---|---|

| Bioavailability | ~15%[4][11] |

| Tmax (fasted) | 30-120 minutes (median 60 min)[2] |

| Half-life (t1/2) | 4-5 hours[2][15] |

| Plasma Protein Binding | ~95%[4] |

| Primary Metabolism | Hepatic (CYP3A4)[22] |

| Excretion | 91-95% Feces, 2-6% Urine[2][15] |

Data compiled from multiple studies.

Clinical Efficacy and Safety

The efficacy and safety of Vardenafil were established in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials.[23] These trials consistently demonstrated that Vardenafil (at doses of 5 mg, 10 mg, and 20 mg) significantly improved erectile function compared to placebo across a broad population of men with ED of varying etiologies and severities.[23] Efficacy was also demonstrated in difficult-to-treat populations, including men with diabetes mellitus and those who had undergone nerve-sparing radical prostatectomy.[24]

Primary efficacy endpoints typically included the Erectile Function (EF) domain of the International Index of Erectile Function (IIEF) and success rates for vaginal penetration (Sexual Encounter Profile question 2, SEP2) and maintenance of erection to successful intercourse (SEP3).[24]

Experimental Protocol 2: Phase III Clinical Trial Design

This protocol outlines a typical design for a pivotal Phase III trial for Vardenafil.

-

Study Design : A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[25][26]

-

Inclusion Criteria :

-

Exclusion Criteria :

-

Procedure :

-

Screening & Run-in : Eligible patients undergo a 4-week, treatment-free baseline period to document ED severity using IIEF and SEP diaries.

-

Randomization : Patients are randomly assigned to receive a fixed dose of Vardenafil (e.g., 5, 10, or 20 mg) or a matching placebo to be taken as needed before sexual activity.[23]

-

Treatment Period : The treatment phase typically lasts 12 to 26 weeks.[23]

-

Data Collection : Patients complete SEP diaries after each sexual attempt and the IIEF questionnaire at specified clinic visits. A Global Assessment Question (GAQ; "Has the treatment improved your erections?") is often asked at the end of the study.[23]

-

Safety Monitoring : Adverse events are recorded at each visit. Vital signs and laboratory tests are monitored.

-

-

Endpoints :

References

- 1. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vardenafil Monograph for Professionals - Drugs.com [drugs.com]

- 5. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 6. Vardenafil synthesis - chemicalbook [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 13. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. sertomashop.com [sertomashop.com]

- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 18. researchgate.net [researchgate.net]

- 19. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The oral efficacy of vardenafil hydrochloride for inducing penile erection in a conscious rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. pulsus.com [pulsus.com]

- 24. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pivotal phase III trial to investigate the efficacy and safety of an Orodispersible Tablet vardenafil versus placebo in the treatment of men with Erectile dysfunction (ED) - a fixed-dose, double-blind, raNdomized multi-center Trial - POTENT I - POTENT I * including amendment 1 to Protocol | MedPath [trial.medpath.com]

- 26. Vardenafil improves patient satisfaction with erection hardness, orgasmic function, and overall sexual experience, while improving quality of life in men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Vardenafil Hydrochloride Trihydrate in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of vardenafil in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of vardenafil. The method involves a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. All quantitative data, including chromatographic conditions and validation parameters from various studies, are summarized in clearly structured tables for easy comparison. Detailed experimental protocols and diagrams illustrating the workflow and validation process are also provided.

Introduction

Vardenafil hydrochloride trihydrate is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of vardenafil in biological matrices like plasma is essential for assessing its pharmacokinetic profile, ensuring bioequivalence of generic formulations, and for clinical monitoring. This document provides a comprehensive guide to a validated HPLC-UV method for this purpose, compiling data from established research to offer a reliable protocol.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Sildenafil or Furprofen)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Triethylamine

-

Human plasma (drug-free)

-

Water (deionized or Milli-Q)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Kromasil KR 100 C18, 250 x 4.6 mm, 5 µm or Eclipse XBD-C8, 150 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

-

Syringe filters (0.22 µm)

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of vardenafil and the internal standard (IS) by dissolving 10 mg of each in 100 mL of methanol to achieve a concentration of 100 µg/mL.[1] These solutions can be stored at -20°C for at least one month.[1]

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to obtain various concentrations for calibration curve and quality control samples.

-

Mobile Phase Preparation:

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 1 mL of human plasma into a centrifuge tube.

-

Add a specific volume of the internal standard working solution (e.g., 100 µL of 2.5 µg/mL furprofen).[1]

-

Add the appropriate volume of vardenafil working solution to prepare calibration standards and quality control (QC) samples.

-

Vortex the mixture for 30 seconds.

-

Add an extraction solvent (e.g., a specific mixture of organic solvents).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to separate the organic and aqueous layers.[1]

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

Chromatographic Conditions

The separation is achieved using a reversed-phase HPLC column. The following table summarizes typical chromatographic conditions:

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Kromasil KR 100 C18 (250 x 4.6 mm, 5 µm)[1][2] | Eclipse XBD-C8 (150 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate (30:70 v/v)[1][2] | Acetonitrile:Aqueous (0.012M Triethylamine + 0.020M Orthophosphoric Acid) (40:60 v/v)[3][4] |

| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[3] |

| Detection Wavelength | 230 nm[1][2] | 225 & 285 nm[3] |

| Injection Volume | 20 µL[5] | Not specified |

| Run Time | < 15 min[1][2] | Not specified |

| Internal Standard | Furprofen[1] | Sildenafil[3] |

Method Validation

The analytical method was validated according to the US Food and Drug Administration (FDA) bioanalytical method validation guidelines.[1] The key validation parameters are summarized below.

Linearity

The linearity of the method is determined by constructing calibration curves over a specified concentration range.

| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| 10 - 1500 | Not specified | [1][2] |

| 100 - 3200 | > 0.99 | [3][4] |

| 0.5 - 60 | Not specified | [5] |

| 0.05 - (Upper Limit not specified) | 0.9998 | [6][7] |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing QC samples at low, medium, and high concentrations.

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |

| Low, Medium, High | < 15% | < 15% | 85-115% | General FDA Guideline |

| 1.5, 25, 45 ng/mL | 1.17 - 9.17% | 1.31 - 5.86% | Not specified | [5] |

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) determine the sensitivity of the method.

| Parameter | Value | Reference |

| LOD | 5 ng/mL | [1] |

| LOQ | 10 ng/mL | [1][2] |

| LOQ | 0.5 ng/mL | [5] |

| LOQ | 0.05 ng/mL | [6][7] |

Recovery

The extraction recovery of vardenafil from the plasma matrix is a measure of the efficiency of the sample preparation method.

| Analyte | Mean Recovery (%) | Reference |

| Vardenafil | 101.4% | [5] |

| Internal Standard (Tadalafil) | 70.0% | [5] |

| Vardenafil | 95.104% | [6][7] |

Visualizations

Caption: Experimental workflow for vardenafil quantification in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable, sensitive, and accurate technique for the quantification of vardenafil in human plasma. The provided protocols and summarized data offer a solid foundation for researchers to implement this method in their laboratories for various preclinical and clinical studies. The validation data confirms that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. saapjournals.org [saapjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]

Application Note: Validated UV-Spectrophotometric Assay for Vardenafil Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated, simple, and cost-effective UV-spectrophotometric method for the quantitative determination of Vardenafil Hydrochloride Trihydrate in bulk and pharmaceutical dosage forms. The described protocol utilizes a straightforward analytical procedure, making it suitable for routine quality control and research applications. The method has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Vardenafil. UV-Visible spectrophotometry offers a simple, rapid, and economical alternative to more complex chromatographic techniques for the quantification of active pharmaceutical ingredients (APIs).[1] This document provides a detailed protocol for a validated UV-spectrophotometric assay of this compound.

Principle of the Method

The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The concentration of the drug is then determined by comparing its absorbance with that of a standard solution of known concentration, following Beer-Lambert's law.

Instrumentation and Reagents

-

Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and a pair of 1 cm matched quartz cells.

-

Reagents and Standards:

Experimental Protocols

Preparation of Solvent (Diluent)

Two primary solvents have been reported for the UV-spectrophotometric analysis of this compound: 0.1N Hydrochloric Acid and distilled water. 0.1N HCl is commonly used and provides robust results.[1]

-

To prepare 0.1N HCl: Add 8.33 mL of concentrated hydrochloric acid to a 1000 mL volumetric flask containing approximately 500 mL of distilled water. Mix well and make up the volume to the mark with distilled water.

Determination of Wavelength of Maximum Absorbance (λmax)

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve in a small amount of the chosen diluent (e.g., 0.1N HCl) and then make up the volume to the mark to obtain a stock solution of 100 µg/mL.[4]

-

From this stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 10 µg/mL.[1]

-

Scan this solution in the UV range from 200 nm to 400 nm against a diluent blank.[1]

-

The wavelength at which maximum absorbance is observed is the λmax. Different studies have reported λmax values at approximately 214 nm in distilled water and 226 nm in 0.1N HCl.[1][2][3]

Preparation of Standard Solutions and Calibration Curve

-

Prepare a series of dilutions from the 100 µg/mL stock solution to obtain concentrations ranging from the limit of quantification up to a suitable upper limit (e.g., 2-12 µg/mL).[1]

-

For a linearity range of 2-12 µg/mL, transfer aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks.[1]

-

Make up the volume to the mark with the diluent.

-

Measure the absorbance of each solution at the determined λmax against the diluent blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should exhibit a high correlation coefficient (r² > 0.999).[1]

Analysis of a Pharmaceutical Formulation (Tablets)

-

Weigh and finely powder at least 20 tablets to get a uniform sample.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-